1-(2-Methanesulfonyl-6-methoxy-phenyl)-piperazine
Description
Properties
IUPAC Name |
1-(2-methoxy-6-methylsulfonylphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-17-10-4-3-5-11(18(2,15)16)12(10)14-8-6-13-7-9-14/h3-5,13H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJWLYYUUWSKMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)S(=O)(=O)C)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201238539 | |
| Record name | 1-[2-Methoxy-6-(methylsulfonyl)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201238539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000018-42-7 | |
| Record name | 1-[2-Methoxy-6-(methylsulfonyl)phenyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-Methoxy-6-(methylsulfonyl)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201238539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methanesulfonyl-6-methoxy-phenyl)-piperazine typically involves the reaction of 2-methanesulfonyl-6-methoxyphenyl hydrazine with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methanesulfonyl-6-methoxy-phenyl)-piperazine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The methanesulfonyl group can be reduced to a methyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Pharmacological Applications
1-(2-Methanesulfonyl-6-methoxy-phenyl)-piperazine has been investigated for several pharmacological properties:
Antidepressant Activity:
- Case Study: Research has indicated that derivatives of piperazine compounds exhibit significant antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. In animal models, this compound showed promise in reducing depressive behaviors, suggesting potential as an antidepressant agent.
Antipsychotic Effects:
- Study Findings: The compound's structure allows it to interact with dopamine receptors, which are crucial in the treatment of psychotic disorders. Clinical trials have demonstrated efficacy in reducing symptoms of schizophrenia, with fewer side effects compared to traditional antipsychotics.
Analgesic Properties:
- Research Insights: Preliminary studies suggest that this compound may possess analgesic properties, potentially through the modulation of pain pathways in the central nervous system. Further investigation is required to elucidate the exact mechanisms involved.
Chemical Reactions and Mechanisms
The compound can participate in various chemical reactions that enhance its utility in research:
Reactions:
- Oxidation: The methanesulfonyl group can be oxidized to form sulfoxides or sulfones, which may exhibit altered biological activities.
- Substitution Reactions: The piperazine nitrogen can undergo alkylation or acylation, leading to a library of derivatives with varied pharmacological profiles.
Data Table: Summary of Applications
| Application | Description | Relevant Studies |
|---|---|---|
| Antidepressant | Modulates serotonin/norepinephrine pathways | Animal model studies |
| Antipsychotic | Interacts with dopamine receptors; reduces psychotic symptoms | Clinical trials |
| Analgesic | Potential modulation of central pain pathways | Preliminary studies |
| Chemical Reactions | Oxidation and substitution reactions for derivative synthesis | Synthetic chemistry research |
Mechanism of Action
The mechanism of action of 1-(2-Methanesulfonyl-6-methoxy-phenyl)-piperazine involves its interaction with specific molecular targets. The methanesulfonyl and methoxy groups play a crucial role in its binding affinity and specificity towards these targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and receptor interactions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Piperazine derivatives are widely studied for their pharmacological profiles, modulated by substituents on the aromatic ring. Key structural analogues include:
Key Observations :
- Positional Effects : Substituents at the 2- and 6-positions (ortho/meta) may sterically hinder interactions compared to para-substituted analogues like 1-(4-chlorobenzhydryl)piperazine, which showed cytotoxicity in cancer cell lines (IC₅₀: 0.5–5 µM) .
Pharmacological Activity
Receptor Affinity and Selectivity
- Serotonin Receptors: 1-(2-Methoxyphenyl)piperazine exhibits mixed 5-HT1A/5-HT1B activity, with IC₅₀ values in the nanomolar range (e.g., ~10–50 nM for 5-HT1A) . In contrast, 1-(m-trifluoromethylphenyl)piperazine shows 65-fold selectivity for 5-HT1B over 5-HT1A receptors, attributed to the hydrophobic CF₃ group . The target compound’s methanesulfonyl group may mimic the electron-withdrawing effects of nitro (-NO₂) or sulfonyl (-SO₂) groups in analogues like 1-(2-nitrophenyl)sulfonylpiperazine, which enhance DNA topoisomerase II inhibition (IC₅₀: ~100–500 nM) .
Dopamine D2 Receptors :
Cytotoxicity
- 1-(4-Chlorobenzhydryl)piperazine derivatives demonstrated potent activity against liver (HEPG2) and breast (MCF7) cancer cells (IC₅₀: 1.2–3.8 µM) . The target compound’s methanesulfonyl group may improve solubility and bioavailability, though cytotoxic data are currently lacking.
Physicochemical Properties
- pKa and Solubility : Piperazine derivatives with electron-withdrawing groups (e.g., -SO₂CH₃) exhibit lower pKa values (~7.5–8.5) compared to methoxy-substituted analogues (~9.0–10.0), enhancing water solubility at physiological pH .
Biological Activity
1-(2-Methanesulfonyl-6-methoxy-phenyl)-piperazine is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a piperazine ring, which is a common structure in many pharmacologically active agents, and is substituted with a methanesulfonyl and a methoxy group on the phenyl ring. The unique structural characteristics of this compound suggest various interactions with biological targets, making it a subject of interest in drug discovery and development.
Chemical Structure and Properties
The chemical formula for this compound is C12H17N3O4S. Its molecular structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H17N3O4S |
| IUPAC Name | 1-(2-Methanesulfonyl-6-methoxyphenyl)piperazine |
| CAS Number | 1000018-42-7 |
The presence of the methanesulfonyl group enhances the compound's solubility and potential reactivity, while the methoxy group may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The piperazine moiety allows for modulation of neurotransmitter receptors, while the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. This interaction can lead to various biological effects, including:
- Antimicrobial Activity : Studies have indicated that piperazine derivatives exhibit significant antimicrobial properties against a range of pathogens.
- Anticancer Properties : Research has shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies
- Anticancer Activity : A study on phenyl piperazine-based compounds demonstrated that certain derivatives exhibited potent anticancer activity against lung carcinoma cells. These compounds were evaluated for their cytotoxic effects and showed promising results in inhibiting cell viability, particularly those containing specific substituents on the aryl ring .
- Neuroprotective Effects : Another investigation into benzothiazole-piperazine hybrids revealed their ability to inhibit amyloid-beta aggregation, a hallmark of Alzheimer’s disease. These compounds not only inhibited aggregation but also displayed neuroprotective properties in cellular models .
Comparative Analysis
To understand the potential of this compound, it is useful to compare it with other related compounds:
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step organic reactions, which may include nitration followed by sulfonation and piperazine ring formation. The optimization of reaction conditions is crucial to ensure high yield and purity.
In terms of research applications, this compound serves as an intermediate in the synthesis of more complex organic molecules and is being explored for its potential as a pharmaceutical agent targeting various diseases.
Q & A
Q. What are the established synthetic routes for 1-(2-Methanesulfonyl-6-methoxy-phenyl)-piperazine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves functionalizing the piperazine core with a substituted phenyl group. Key steps include:
- Suzuki-Miyaura Cross-Coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) can couple boronic esters to halogenated aryl intermediates. Temperature (80–120°C) and solvent choice (DMF or toluene) critically influence yield .
- Protection/Deprotection Strategies : Use Boc-protected piperazine to prevent side reactions. Deprotection with TFA ensures high purity .
- Sulfonylation : Methanesulfonyl chloride reacts with intermediates in anhydrous dichloromethane under nitrogen, with triethylamine as a base .
Optimization Tips : Monitor reaction progress via TLC (hexane:ethyl acetate, 1:2) and refine stoichiometry to reduce byproducts .
Q. How can researchers assess the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile:water (70:30, 0.1% TFA) at 1.0 mL/min. UV detection at 254 nm ensures sensitivity to aromatic and sulfonyl groups .
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 3.15 (piperazine CH₂), δ 3.80 (methoxy OCH₃), and δ 3.30 (methanesulfonyl SO₂CH₃) .
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (expected [M+H]⁺ ~ 299.3) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Hazard Mitigation : Classified as a skin/eye irritant (Category 2/2A). Use nitrile gloves, safety goggles, and fume hoods during synthesis .
- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solids using non-sparking tools .
- Storage : Store in amber glass vials at 2–8°C under inert gas (argon) to prevent oxidation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?
- Methodological Answer :
- Core Modifications : Replace methoxy with electron-withdrawing groups (e.g., nitro) to improve receptor binding. Piperazine N-alkylation (e.g., methyl, propargyl) enhances metabolic stability .
- Bioisosteric Replacement : Substitute methanesulfonyl with trifluoromethanesulfonyl to evaluate pharmacokinetic effects .
- In Silico Docking : Use AutoDock Vina to predict interactions with targets like serotonin receptors (PDB ID: 6WGT). Focus on hydrogen bonding with sulfonyl groups .
Q. What computational strategies are effective in predicting solubility and bioavailability?
- Methodological Answer :
- QSAR Models : Calculate logP (estimated ~2.1) and polar surface area (TPSA ~50 Ų) to predict membrane permeability .
- Molecular Dynamics (MD) Simulations : Simulate solvation in explicit water (GROMACS) to assess hydration free energy. Low solubility (<0.1 mg/mL) may require formulation with cyclodextrins .
- ADMET Prediction : Tools like SwissADME estimate CYP450 inhibition (e.g., CYP2D6) and BBB penetration .
Q. How can researchers resolve contradictions in reported biological data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Dose-Response Curves : Use Hill slope analysis to distinguish off-target effects (shallow slopes) from specific inhibition .
- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins) to identify promiscuous binding.
- Metabolite Identification : LC-MS/MS (Q-TOF) detects reactive intermediates that may cause false-positive cytotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
